molecular formula C18H29F2N3O2 B15118724 N-cyclopentyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide

N-cyclopentyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide

Cat. No.: B15118724
M. Wt: 357.4 g/mol
InChI Key: UUIKRHVRFSECHW-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide is a complex organic compound that features a cyclopentyl group, a difluoropiperidine moiety, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide typically involves multiple steps, including the formation of the difluoropiperidine core and subsequent coupling with the cyclopentyl and acetamide groups. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Amines, Thiols

Major Products

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols, Amines

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

N-cyclopentyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropiperidine moiety is known to enhance binding affinity and selectivity, potentially leading to modulation of biological pathways and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoropiperidine moiety, in particular, enhances its reactivity and potential for therapeutic applications compared to other similar compounds .

Properties

Molecular Formula

C18H29F2N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

N-cyclopentyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide

InChI

InChI=1S/C18H29F2N3O2/c19-18(20)7-11-23(12-8-18)17(25)14-5-9-22(10-6-14)13-16(24)21-15-3-1-2-4-15/h14-15H,1-13H2,(H,21,24)

InChI Key

UUIKRHVRFSECHW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CN2CCC(CC2)C(=O)N3CCC(CC3)(F)F

Origin of Product

United States

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